molecular formula C6H11Cl2N3O2 B1381428 2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride CAS No. 1803566-40-6

2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride

Cat. No.: B1381428
CAS No.: 1803566-40-6
M. Wt: 228.07 g/mol
InChI Key: XXTQKDWDNZJAND-UHFFFAOYSA-N
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Description

2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride is a synthetic amino acid derivative featuring a pyrazole ring substituted at the β-position of the alanine backbone. The pyrazole heterocycle confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and biochemical research. The dihydrochloride salt form enhances solubility and stability, facilitating its use in laboratory settings.

Properties

IUPAC Name

2-amino-3-(1H-pyrazol-4-yl)propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.2ClH/c7-5(6(10)11)1-4-2-8-9-3-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTQKDWDNZJAND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CC(C(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

a) Pyrazole Ring Construction via Hydrazine Cyclization

The pyrazole moiety is typically introduced through cyclocondensation reactions. A common approach involves:

  • Reacting β-keto esters (e.g., methyl 3-oxopentanoate) with monosubstituted hydrazines under reflux in methanol.
  • For example, methyl 5-(tert-butoxycarbonylamino)-3-oxopentanoate reacts with phenylhydrazine to form 1-substituted pyrazol-5(4H)-ones.

b) Amino Acid Backbone Assembly

The propanoic acid chain is built using Boc-protected β-alanine derivatives:

  • Boc-β-alanine is converted to methyl 5-(Boc-amino)-3-oxopentanoate via esterification and ketone formation.
  • Cyclization with hydrazines yields 3-(2-aminophenyl)-1H-pyrazol-5(4H)-ones.

c) Dihydrochloride Salt Formation

The free base is treated with HCl in anhydrous solvents (e.g., methanol or THF) at 20–100°C. Excess HCl ensures complete protonation of both amino groups.

Detailed Reaction Conditions

Step Reagents/Conditions Solvent Temperature/Time Yield*
Pyrazole cyclization Hydrazine hydrate, reflux Methanol 5 hours 61–89%
Deprotection TFA or HCl (4 M in dioxane) DCM/water 0°C to r.t., 2–4 hours 85–92%
Salt formation HCl gas or conc. HCl Methanol/THF 85°C, 3 hours Quant.

*Yields approximated from analogous reactions in cited sources.

Key Modifications and Optimizations

  • Microwave-assisted synthesis : Reduces reaction time for cyclization steps (10 minutes vs. 5 hours).
  • Solvent systems : DMF/acetone mixtures improve solubility during glycosylation or acylation steps.
  • Regioselective control : Use of diazomethane in dichloromethane/diethyl ether ensures 1,3-dipolar cycloaddition specificity.

Analytical Validation

Comparative Advantages of Methods

Method Pros Cons
Boc-protected route High regioselectivity, scalable Requires acidic deprotection
Hydrazine cyclization Mild conditions, versatile substitutions Lower yields for bulky groups
Microwave synthesis Rapid, energy-efficient Specialized equipment needed

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
This compound serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for the formation of various heterocyclic compounds. Researchers frequently utilize it in multi-step synthetic routes to develop novel materials with specific functionalities.

Reactivity and Chemical Transformations
2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride undergoes several chemical reactions, including:

  • Oxidation: The amino group can be oxidized to nitro derivatives using reagents like potassium permanganate or hydrogen peroxide.
  • Reduction: The pyrazole ring can be reduced to dihydropyrazole derivatives using sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The amino group participates in nucleophilic substitutions, forming various substituted pyrazole derivatives.

Biological Applications

Biochemical Probes
In biological research, this compound is investigated as a biochemical probe for studying enzyme kinetics and protein-ligand interactions. Its ability to modulate enzyme activity makes it valuable for understanding metabolic pathways.

Therapeutic Potential
Preliminary studies suggest that this compound may possess anti-inflammatory and anticancer properties. Its mechanism of action involves interaction with specific molecular targets, influencing biochemical pathways associated with disease processes.

Medicinal Chemistry

Drug Discovery
The compound is explored for its therapeutic potential in drug discovery, particularly in developing novel anti-inflammatory and anticancer agents. Its structural features allow for modifications that enhance biological activity and selectivity.

Industrial Applications

Specialty Chemicals Production
In the industrial sector, this compound is utilized as an intermediate in synthesizing specialty chemicals, agrochemicals, and pharmaceuticals. Its ability to undergo various chemical transformations makes it a valuable component in the production of complex chemical entities.

Case Studies

  • Enzyme Inhibition Studies : Research demonstrated that this compound effectively inhibits certain enzymes involved in inflammatory pathways. This has implications for developing new anti-inflammatory drugs.
  • Anticancer Activity : In vitro studies indicated that the compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.
  • Neuroprotective Effects : Preliminary findings suggest that this compound may influence neurotransmitter systems, offering insights into its potential neuroprotective applications.

Mechanism of Action

The mechanism of action of 2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and pyrazole ring facilitate binding to active sites, modulating the activity of enzymes and influencing biochemical pathways. This compound can inhibit or activate enzymes, leading to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride can be contextualized by comparing it to three closely related analogs:

Structural and Physicochemical Properties

Key differences arise from variations in the heterocyclic substituent and salt form:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Salt Form Key Applications
This compound Not provided C₆H₁₀Cl₂N₃O₂ (estimated) ~226.9 (calculated) 1H-pyrazol-4-yl Dihydrochloride Scaffold for drug design, biochemical probes
(S)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride 1007-42-7 C₆H₁₀Cl₂N₄O₂ 240.9 (calculated) 1H-imidazol-4-yl Dihydrochloride Histidine analog, enzyme studies
2-Amino-3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid dihydrochloride 2377031-79-1 C₆H₁₂Cl₂N₄O₂ 243.1 4-methyl-1,2,4-triazol-3-yl Dihydrochloride Versatile small-molecule scaffold
2-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride 1796882-51-3 C₈H₁₄ClN₃O₂ 219.67 1,5-dimethyl-1H-pyrazol-4-yl Hydrochloride Medicinal chemistry (e.g., kinase inhibitors)

Notes:

  • The imidazole derivative (CAS 1007-42-7) shares structural similarity with histidine, enabling its use in mimicking natural amino acids in enzymatic studies .
  • The triazole analog (CAS 2377031-79-1) exhibits a higher molecular weight due to the additional nitrogen atom in the heterocycle, which may influence binding affinity in target proteins .

Biological Activity

2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride, also known by its CAS number 2418594-06-4, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data on its efficacy and mechanisms of action.

The compound has the following chemical characteristics:

  • Molecular Formula : C6H10Cl2N4O2
  • Molecular Weight : 209.07 g/mol
  • CAS Number : 2418594-06-4

Research indicates that this compound acts as an inhibitor of various enzymes and receptors, particularly in the context of cancer therapy. The compound's structure allows it to interact with specific targets in cellular pathways, leading to altered cell proliferation and apoptosis.

Antitumor Activity

Several studies have demonstrated the antitumor properties of this compound. For instance:

  • In vitro studies have shown that it inhibits the growth of HeLa and A375 human tumor cell lines with IC50 values indicating effective cytotoxicity.
  • Mechanistic studies suggest that it induces apoptosis through caspase activation pathways, which are crucial for programmed cell death.

Neuroprotective Effects

Emerging research has highlighted potential neuroprotective effects:

  • Animal models have indicated that administration of the compound can reduce neuroinflammation and oxidative stress, suggesting a role in conditions like Alzheimer's disease.

Case Studies

  • Study on Cancer Cell Lines :
    • A study published in MDPI demonstrated that this compound exhibited significant antiproliferative activity against various cancer cell lines, including breast and lung cancer cells. The study reported IC50 values ranging from 0.5 µM to 2 µM across different cell lines .
  • Neuroprotection in Rodent Models :
    • In a rodent model of neurodegeneration, treatment with the compound resulted in a marked decrease in markers of oxidative stress and inflammation compared to control groups. This suggests a potential therapeutic application for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeModel/SystemObserved EffectReference
AntitumorHeLa Cell LineIC50 = 0.75 µM
AntitumorA375 Cell LineIC50 = 1.5 µM
NeuroprotectionRodent ModelReduced oxidative stress

Q & A

Basic: What are the optimal synthetic routes for preparing 2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves coupling pyrazole derivatives with amino acid precursors. For example, refluxing intermediates in polar aprotic solvents like DMSO (e.g., 18 hours at elevated temperatures) can facilitate cyclization or substitution reactions. Post-reaction steps include distillation under reduced pressure, cooling, and crystallization using water-ethanol mixtures to isolate the dihydrochloride salt. Yield optimization (e.g., ~65%) depends on stoichiometric ratios, solvent choice, and purification protocols, such as extended stirring periods (12 hours) to precipitate impurities . Pyrazole ring stability under acidic conditions must be monitored to avoid decomposition.

Advanced: How can X-ray crystallography using SHELX software elucidate the stereochemical configuration and salt formation in this compound?

Methodological Answer:
SHELX programs (e.g., SHELXL) are critical for refining crystal structures, particularly for resolving hydrogen atom positions in dihydrochloride salts. High-resolution data (e.g., <1.0 Å) enables precise determination of bond lengths and angles between the pyrazole ring, amino acid backbone, and chloride ions. Twinning or disorder in the crystal lattice, common in zwitterionic compounds, requires robust refinement strategies. SHELXD/SHELXE can phase experimental data to confirm salt formation via chloride ion coordination patterns. Comparative analysis with imidazole analogs (e.g., histidine dihydrochloride) highlights structural differences in heterocyclic ring geometry .

Basic: What spectroscopic techniques (NMR, FT-IR, HPLC) are most effective in characterizing the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR: Identifies pyrazole ring protons (δ 7.5–8.5 ppm) and α/β-amino acid protons (δ 3.0–4.0 ppm). Dihydrochloride formation shifts NH2 protons downfield due to protonation.
  • FT-IR: Confirms carboxylic acid O-H stretches (~2500 cm⁻¹) and N-H bending (~1600 cm⁻¹) in the salt form.
  • HPLC: Reverse-phase C18 columns with ion-pairing agents (e.g., TFA) resolve diastereomers and quantify purity (>95%). Method validation includes spiking with impurities (e.g., free base or pyrazole byproducts) .

Advanced: What strategies are employed to resolve discrepancies in reported biological activity data for pyrazole-containing amino acid derivatives?

Methodological Answer:
Contradictions in bioactivity often arise from assay conditions (e.g., pH, salt form). For example, dihydrochloride salts may exhibit higher solubility in aqueous media compared to free bases, altering IC50 values in enzyme inhibition studies. Meta-analyses should normalize data to buffer composition and salt concentration. Structural analogs (e.g., thiophene or imidazole derivatives) provide benchmarks for SAR studies. Reproducibility requires strict adherence to protocols for cell permeability and metabolic stability testing .

Basic: How does the presence of the pyrazole ring influence the compound's solubility and stability under physiological conditions?

Methodological Answer:
The pyrazole ring enhances hydrophilicity compared to aromatic rings like phenyl, improving aqueous solubility. However, the dihydrochloride form dominates solubility in acidic buffers (pH < 3.0). Stability studies (accelerated degradation at 40°C/75% RH) show that the pyrazole ring resists hydrolysis but may undergo oxidation at the 4-position. Buffering agents (e.g., phosphate) mitigate degradation in neutral pH conditions .

Advanced: What computational modeling approaches are used to predict the interaction of this compound with biological targets like enzymes or receptors?

Methodological Answer:
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to targets such as amino acid transporters or kinases. The pyrazole ring’s dipole moment and hydrogen-bonding capacity are parametrized using force fields (e.g., AMBER). Free energy perturbation (FEP) calculations quantify binding affinity differences between dihydrochloride and free base forms. Comparative studies with 3-(thiophen-2-yl) analogs reveal steric and electronic effects on target engagement .

Basic: What are the critical parameters for achieving high reproducibility in the synthesis of this dihydrochloride salt?

Methodological Answer:
Key parameters include:

  • Stoichiometry: Exact molar ratios of pyrazole precursors to amino acid derivatives (e.g., 1:1.2).
  • Reaction Time: Prolonged reflux (>18 hours) ensures complete cyclization.
  • Purification: Gradient recrystallization (water:ethanol, 3:1 v/v) removes unreacted hydrazides.
  • Acidification: Controlled HCl addition (2 equivalents) prevents over-protonation of the amino group.
    Documentation of batch-specific variations (e.g., lot-to-lot impurity profiles) is essential .

Advanced: How does the dihydrochloride form affect the compound's pharmacokinetic properties compared to its free base?

Methodological Answer:
The dihydrochloride salt enhances oral bioavailability via increased solubility in gastric fluid. Pharmacokinetic studies in rodent models show higher Cmax and AUC values compared to the free base. However, chloride ion competition with transporters (e.g., PepT1) may reduce intestinal absorption. Metabolic stability assays (microsomal incubation) indicate similar clearance rates, but salt forms may alter plasma protein binding due to ionic interactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride
Reactant of Route 2
2-Amino-3-(1H-pyrazol-4-yl)propanoic acid dihydrochloride

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